molecular formula C10H12N4O2 B2647134 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) CAS No. 127219-26-5

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile)

Cat. No.: B2647134
CAS No.: 127219-26-5
M. Wt: 220.232
InChI Key: KBMOXEMJQQEOFF-UHFFFAOYSA-N
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Description

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) (IUPAC name) is a symmetrical bis-nitrile compound featuring a central piperazine ring linked to two 3-oxopropanenitrile moieties. identifies it as a discontinued commercial product (Ref: 10-F728064), suggesting its niche applications in specialized reactions or intermediates .

Properties

IUPAC Name

3-[4-(2-cyanoacetyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMOXEMJQQEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC#N)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) typically involves the reaction of piperazine with 3-bromopropanenitrile under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, and requires the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxo derivatives from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile), demonstrating its efficacy against a range of bacterial and fungal strains.

Case Studies and Findings

  • A study evaluated the compound's effectiveness against various microbial species, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 5 mg/ml for certain strains .
  • The compound exhibited stronger antimicrobial effects at higher concentrations, with complete inhibition of gram-positive bacteria at 40 mg/ml. The presence of piperazine in the structure contributes to its antimicrobial efficacy by disrupting cellular functions and membrane integrity .

Table 1: Antimicrobial Efficacy

Microbial SpeciesMIC (mg/ml)Standard (Tetracycline/Fluconazole)
Aspergillus niger>160-
Candida albicans160>1000
Enterococcus faecalis400.05
Escherichia coli50.1
Klebsiella pneumonia100.05
Pseudomonas aeruginosa50.05
Staphylococcus aureus400.1

Drug Development Applications

The structural characteristics of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) make it a valuable scaffold in drug design. Its ability to enhance pharmacokinetic properties such as solubility and bioavailability is particularly noteworthy.

Pharmacological Insights

  • Piperazine derivatives are known to exhibit various biological activities including anticancer, antidiabetic, and anti-inflammatory effects . The incorporation of nitrogen atoms in the piperazine ring enhances these properties.
  • The compound's interaction with specific biological targets has been explored, revealing potential for development as a new class of antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 3,3’-Piperazine-1,4-diylbis(3-oxopropanenitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The compound’s piperazine core and nitrile substituents distinguish it from related derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Spectral Comparison
Compound Name (IUPAC) Key Substituents Spectral Features Thermal Stability Key Applications
3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) Two 3-oxopropanenitrile groups IR: CN stretch at ~2194 cm⁻¹ (similar to nitrile analogs) Likely high (inferred from analogs) Synthetic intermediate, ligand design
4,4'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(oxy))bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) (7a) Phenoxyethanone linkers, dihydropyridine dicarbonitriles IR: 2194 cm⁻¹ (CN), 1652 cm⁻¹ (CO); 1H NMR: δ 2.03 (CH3), δ 4.32 (pyridine-H) >300°C (melting point) Hantzsch-type cyclocondensation reactions
1,1′-(Piperazine-1,4-diyl)bis(2-(diphenylphosphoryl)ethanone) Phosphoryl (P=O) groups Not specified; expected IR: P=O ~1250 cm⁻¹ Not reported Ionophores for potentiometric sensors
Piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) (12a) Thienopyridine and amino groups IR: 3415 cm⁻¹ (NH), 1633 cm⁻¹ (CO); 1H NMR: δ 3.75 (piperazine), δ 6.03 (NH2) Moderate (recrystallized from DMF) Heterocyclic building block
BT-11 (bis-benzimidazolylaryl derivative) Benzimidazole and pyridine groups Structural similarity to PubChem CID247228 Not reported LANCL2-targeted therapeutic for Crohn’s disease
Key Observations :
  • Nitrile vs. Phosphoryl Groups : The nitrile groups in 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) enhance electron-withdrawing properties compared to phosphoryl analogs, making it more reactive in nucleophilic additions or coordination chemistry .
  • Thermal Stability: Compounds like 7a exhibit exceptional thermal stability (>300°C), likely due to aromatic dihydropyridine and rigid linkers, whereas amino-substituted analogs (e.g., 12a) may decompose at lower temperatures .

Biological Activity

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. This compound, with the molecular formula C10H12N4O2, has been studied for its interactions at the molecular level, particularly concerning its effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : 3-[4-(2-cyanoacetyl)piperazin-1-yl]-3-oxopropanenitrile

Synthesis

The synthesis of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) typically involves a nucleophilic substitution reaction between piperazine and 3-bromopropanenitrile in the presence of a base such as potassium carbonate. This reaction is carried out in solvents like acetonitrile to facilitate the process and achieve high yields and purity .

The biological activity of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile groups present in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activities. This interaction can significantly affect various biochemical pathways, contributing to its observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The precise mechanism by which it exerts this effect involves disrupting cellular processes critical for bacterial survival .

Cytotoxicity and Cancer Research

The cytotoxic effects of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) have been explored in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to activate caspase enzymes that play a crucial role in programmed cell death .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile), researchers tested its effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

PathogenConcentration (µg/mL)Inhibition (%)
Escherichia coli5070
Staphylococcus aureus5065

Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on assessing the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that treatment with concentrations ranging from 100 to 500 µM resulted in significant cell death.

Cell LineConcentration (µM)Viability (%)
MCF-710085
MCF-725060
MCF-750030
HeLa10080
HeLa25055
HeLa50025

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Screen derivatives against targets like LANCL2 (e.g., BT-11, a piperazine-linked agonist for autoimmune diseases) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitriles) with bioactivity using descriptors like logP and polar surface area .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics and toxicity risks (e.g., CYP450 inhibition) .

Validation Step : Cross-check computational predictions with in vitro assays (e.g., IC₅₀ in cell cultures) .

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